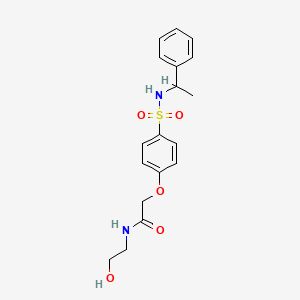
N-(2-hydroxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is commonly referred to as PAA or PHPSA and has been studied extensively for its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The exact mechanism of action of PAA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. PAA has also been shown to have an effect on the central nervous system, possibly through the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
PAA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to lower body temperature in fever. It has also been shown to have an effect on the immune system, possibly through the modulation of cytokine production. Additionally, PAA has been shown to have an effect on the central nervous system, possibly through the modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PAA in lab experiments is its well-known chemical structure and synthesis method. This makes it easy to obtain and study in a laboratory setting. Additionally, PAA has been extensively studied, and its effects on various biological processes are well-documented. However, one limitation of using PAA in lab experiments is its potential toxicity. PAA has been shown to have toxic effects on certain cell types, and caution should be taken when using it in experiments.
Orientations Futures
There are several future directions for research on PAA. One area of interest is its potential use as an anticancer agent. PAA has been shown to have an effect on cancer cell proliferation, and further studies could explore its potential as a cancer treatment. Additionally, further studies could explore the potential of PAA as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research could be done to understand the exact mechanism of action of PAA, which could lead to the development of new drugs with similar effects.
Méthodes De Synthèse
The synthesis of PAA involves the reaction of 4-aminophenol with 1-phenylethylamine, followed by the reaction of the resulting product with chloroacetic acid and sodium hydroxide. The final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
PAA has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an anticancer agent and as a treatment for various neurological disorders.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-14(15-5-3-2-4-6-15)20-26(23,24)17-9-7-16(8-10-17)25-13-18(22)19-11-12-21/h2-10,14,20-21H,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDTYMWAVAKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
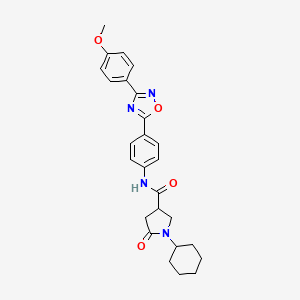
![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)

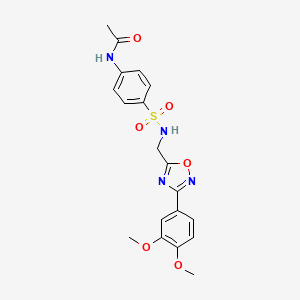
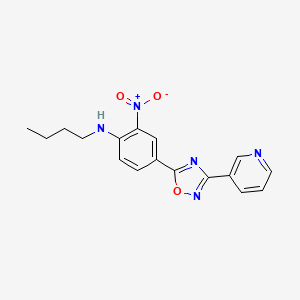

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)


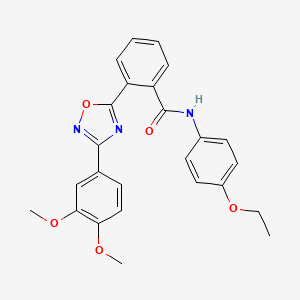


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)